3-Oxoindoline-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,8,11H |
InChI Key |
QWLKOGHLOXJACA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(N2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxoindoline 2 Carbonitrile and Analogue Structures
Direct Synthetic Routes to the 3-Oxoindoline-2-carbonitrile Core
Direct synthetic routes to the this compound core often employ cascade or tandem reactions and one-pot multistep transformations, which are efficient in terms of atom economy and procedural simplicity.
Cascade and Tandem Cyclization Strategies
Cascade and tandem cyclization strategies are powerful tools for the synthesis of complex molecules from simple precursors in a single operation. These reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to the formation of the desired ring system.
A notable method for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles involves the reductive cyclization of ortho-nitrochalcones. rsc.orgnih.gov This transformation is triggered by the Michael addition of a cyanide anion to the chalcone, which then initiates a cascade cyclization that is mechanistically related to the Baeyer–Drewson indigo (B80030) synthesis. rsc.org The reaction proceeds efficiently to afford the desired products. nih.gov
The process begins with the conjugate addition of cyanide to the ortho-nitrochalcone. This is followed by an intramolecular cyclization and subsequent rearrangement and reduction of the nitro group to form the 3-oxoindoline ring system. mdpi.com
A selection of synthesized (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles via this reductive cyclization of in situ generated ortho-nitrochalcones is presented in the table below. nih.gov
| Entry | ortho-Nitroacetophenone | Aldehyde | Product | Yield (%) |
| 1 | 2'-Nitroacetophenone | 4-Methoxybenzaldehyde | (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 87 |
| 2 | 2'-Nitroacetophenone | Benzaldehyde | (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile | 66 |
| 3 | 2'-Nitroacetophenone | 4-Methylbenzaldehyde | (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 72 |
The Cadogan reaction is a well-established method for the synthesis of indoles and other nitrogen-containing heterocycles through the reductive cyclization of ortho-nitroarenes. researchgate.netresearchgate.net The classical Cadogan-Sundberg indole (B1671886) synthesis involves the deoxygenation of an o-nitrostyrene with a trivalent phosphorus reagent, such as triethyl phosphite (B83602), to generate a nitrene intermediate which then cyclizes to form the indole ring. wikipedia.org
The mechanism of the Cadogan-Sundberg indole synthesis commences with the reaction of the o-nitrostyrene with triethyl phosphite, leading to the reduction of the nitro group to a nitroso group. The nitroso intermediate then undergoes cyclization with the adjacent alkene to form an N-hydroxyindole, which is subsequently deoxygenated by another equivalent of the phosphite reagent to yield the final indole product. wikipedia.org
While direct application of the Cadogan reaction to synthesize the parent this compound is not extensively documented, a tandem Cadogan and Arbuzov reaction sequence has been developed to produce dimethyl (Z)-((3-oxoindolin-2-ylidene)(aryl)methyl)phosphonates, which are structurally related to the target compound. researchgate.net This suggests the potential for adapting Cadogan-type cyclizations for the synthesis of this compound and its derivatives.
One-Pot Multistep Transformations
One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. A highly efficient one-pot approach for the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed, which combines a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones with aldehydes, followed by hydrocyanation, which triggers an unusual reductive cyclization. researchgate.netnih.govexlibrisgroup.com
This process starts with the aldol condensation of an ortho-nitroacetophenone with an aldehyde to form an ortho-nitrochalcone in situ. The subsequent addition of a cyanide source initiates a Michael addition to the chalcone, which is followed by a cascade of intramolecular reactions leading to the formation of the 3-oxoindoline ring system. mdpi.com This one-pot procedure provides a streamlined and efficient route to a variety of substituted 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govresearchgate.net
The reaction conditions are typically mild, and the process tolerates a range of functional groups on both the ortho-nitroacetophenone and the aldehyde, allowing for the synthesis of a diverse library of compounds. mdpi.com
Multicomponent Reaction (MCR) Approaches to Functionalized Derivatives
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued for their efficiency in generating molecular complexity and diversity.
Knoevenagel-Induced Domino Processes
A common strategy for the synthesis of functionalized oxindole (B195798) derivatives involves a domino reaction initiated by a Knoevenagel condensation. In the context of producing structures analogous to this compound, isatins are frequently used as the starting material. The Knoevenagel condensation of an isatin (B1672199) with an active methylene (B1212753) compound, such as malononitrile (B47326), generates a reactive isatylidene malononitrile intermediate. ias.ac.in
This intermediate can then undergo further reactions in a domino sequence. For example, a three-component reaction of an isatin, malononitrile, and a C-H acid like β-naphthol, catalyzed by L-proline, leads to the formation of spiro-oxindoles with fused chromenes. ias.ac.in The proposed mechanism involves the initial L-proline-catalyzed Knoevenagel condensation of isatin and malononitrile to form the isatylidene malononitrile. This is followed by a Michael addition of the naphthol to the activated double bond, and subsequent intramolecular cyclization to yield the spirocyclic product. ias.ac.in
The following table presents a selection of spiro-oxindole derivatives synthesized via a three-component domino Knoevenagel/Michael/cyclization reaction of isatins, malononitrile, and various naphthols. ias.ac.in
| Entry | Isatin | Naphthol | Product | Yield (%) |
| 1 | Isatin | β-Naphthol | 2-Amino-2'-oxospiro[benzo[f]chromene-1,3'-indoline]-3-carbonitrile | 90 |
| 2 | 5-Bromoisatin | β-Naphthol | 2-Amino-5'-bromo-2'-oxospiro[benzo[f]chromene-1,3'-indoline]-3-carbonitrile | 85 |
| 3 | 5-Nitroisatin | β-Naphthol | 2-Amino-5'-nitro-2'-oxospiro[benzo[f]chromene-1,3'-indoline]-3-carbonitrile | 88 |
| 4 | Isatin | α-Naphthol | 3-Amino-2'-oxospiro[benzo[h]chromene-4,3'-indoline]-2-carbonitrile | 86 |
Ugi-Type and Post-Ugi Cyclization Sequences
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity. mdpi.com This reaction, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, produces an α-acylamino carboxamide derivative. mdpi.com The versatility of the Ugi reaction allows for the introduction of various functional groups, which can then participate in subsequent post-Ugi transformations to construct complex heterocyclic scaffolds. frontiersin.orgmdpi.comrsc.org
Isatin and its derivatives are valuable building blocks in medicinal chemistry and have been successfully employed as the carbonyl component in Ugi-type reactions to synthesize oxindole derivatives. mdpi.comresearchgate.net For instance, a one-pot synthesis of 3-arylideneindolin-2-ones has been developed from 2-aminophenols via an Ugi-4CR followed by a Heck carbocyclization. researchgate.net In this sequence, the Ugi adduct, formed from the reaction of 2-aminophenol, trans-cinnamic acid, an aromatic aldehyde, and an isocyanide, undergoes a palladium-catalyzed intramolecular cyclization to yield the target oxindole. researchgate.net
Furthermore, the Ugi reaction can be strategically designed to incorporate functionalities that facilitate post-cyclization to form the desired oxindole core. A two-step synthesis of oxindoles involves an initial Ugi reaction using 2-iodobenzaldehyde (B48337) derivatives, followed by an efficient intramolecular Pd(II)-catalyzed Buchwald–Hartwig reaction under microwave heating to achieve cyclization. nih.gov While these examples lead to broader classes of oxindoles, the strategic choice of reactants, such as a cyanide-containing component, could potentially be adapted for the synthesis of this compound analogues.
The general applicability of post-Ugi modifications is vast, with numerous strategies developed for the synthesis of diverse heterocyclic systems. frontiersin.orgmdpi.com These often involve the careful selection of starting materials to introduce reactive handles that can undergo intramolecular cyclization reactions, driven by various catalysts or conditions. frontiersin.orgmdpi.com
| Reaction Type | Key Reactants | Post-Ugi Transformation | Product Class | Reference |
| Ugi-4CR/Heck Cyclization | 2-Aminophenols, trans-cinnamic acids, aldehydes, isocyanides | Palladium-catalyzed carbocyclization | 3-Arylideneindolin-2-ones | researchgate.net |
| Ugi-4CR/Buchwald-Hartwig | 2-Iodobenzaldehydes, amines, carboxylic acids, isocyanides | Palladium-catalyzed intramolecular amination | Oxindoles | nih.gov |
Transformations from Readily Available Indole and Oxindole Precursors
Isatin (1H-indole-2,3-dione) is a versatile and readily available precursor for the synthesis of a wide array of 3-substituted oxindoles. biomedres.usresearchgate.netdergipark.org.tr Its electrophilic C3-carbonyl group is susceptible to nucleophilic attack, providing a direct route to 3-hydroxy-3-substituted oxindoles.
An efficient and environmentally benign electrochemical method has been developed for the synthesis of 3-hydroxy-3-cyanomethyl oxindole derivatives. This method involves the condensation of various N-substituted isatins with phenylacetonitrile (B145931) in ethanol (B145695) at room temperature, using electricity as a green catalyst. The reaction proceeds without the need for additional chemical reagents, offering a clean and economical approach to these valuable compounds.
| N-Substituent of Isatin | Product Yield (%) | Reference |
| H | 85 | |
| CH₃ | 82 | |
| C₂H₅ | 88 | |
| Benzyl | 90 |
Beyond direct additions, isatin can be converted into various intermediates that are then further elaborated. For example, isatins can be condensed with thiosemicarbazide (B42300) to form thiosemicarbazones, which can then be cyclized to form thiazole-substituted oxindoles. nih.gov While not directly yielding the 2-carbonitrile, these examples showcase the broad utility of isatin as a starting material for diverse 3-substituted oxindoles.
The preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles has also been achieved through the aldol condensation of 3H-indol-3-ones with carbonyl compounds. mdpi.com This highlights an alternative approach where the oxoindoline core is pre-formed and then functionalized at the 2-position.
The synthesis of functionalized oxindoles can also be achieved through the ring-opening of more complex heterocyclic systems. This strategy often involves the use of strained or reactive heterocyclic precursors that can undergo ring-opening upon treatment with a suitable reagent, followed by rearrangement or cyclization to form the desired oxindole scaffold.
A notable example is the Lewis acid-catalyzed domino ring-opening and annulation of activated spiro-aziridine oxindoles with heteroarenes. nih.govresearchgate.net In this methodology, the spiro-aziridine ring, attached at the C3 position of the oxindole, is opened, leading to the formation of a new C-C bond and the construction of novel spiro-fused polycyclic pyrrolidines. nih.govresearchgate.net While this specific example elaborates on an existing oxindole, the principle of using a heterocyclic ring-opening to introduce functionality is a key concept. For instance, a catalyst-free method for the ring-opening of spiroaziridine oxindoles by various nucleophiles has been developed to produce enantiopure 3-substituted oxindoles. researchgate.net
Although direct examples of dithiazole ring-opening to form this compound are not prevalent in the provided context, the synthesis of substituted thiazoles via the ring-opening and annulation of 2H-azirines and thioamides demonstrates a related transformation where a heterocyclic ring is opened and reformed. rsc.org Conceptually, a suitably substituted dithiazole precursor could potentially undergo a ring-opening and recyclization sequence to afford an oxindole derivative.
Transition Metal-Catalyzed Synthesis of 3-Alkylideneoxindoles and Related Compounds
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of oxindole frameworks. organic-chemistry.org Palladium-catalyzed domino reactions, in particular, offer efficient pathways to stereoselectively synthesize various (E)-, (Z)-, and disubstituted 3-alkylideneoxindoles. acs.orgnih.gov These reactions can involve sequences such as Heck/Suzuki-Miyaura, Heck/Heck, and Heck/carbonylation/Suzuki-Miyaura domino reactions. nih.gov
A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides provides a direct route to oxindoles in good to excellent yields with high functional group compatibility. organic-chemistry.org This intramolecular α-arylation is a powerful method for forming the core oxindole structure. Improved catalysts, comprising Pd(OAc)₂ with ligands like PCy₃ or sterically hindered N-heterocyclic carbenes, have been shown to provide fast reaction rates under mild conditions, even allowing for the use of aryl chlorides as substrates. organic-chemistry.org
Furthermore, palladium-catalyzed annulation reactions via sequential C-H activation represent a compelling strategy for constructing complex ring systems with high step economy. acs.org These methods can be used to synthesize spirooxindoles and nih.govacs.org-fused oxindoles from alkene-tethered carbamoyl (B1232498) chlorides. rsc.org A straightforward approach to 3-bromoindoles has also been described via palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes, showcasing the versatility of this approach. rsc.org
| Catalytic System | Starting Material | Reaction Type | Product | Reference |
| Pd(OAc)₂, PPh₃, boronic acids | Iodoalkyne-substituted anilide | Heck/Suzuki-Miyaura domino | (E)-3-Alkylideneoxindoles | acs.org |
| Pd(OAc)₂, PPh₃, CsF, HCOOH·NEt₃ | Iodoalkyne-substituted anilide | Heck/reductive cleavage | (Z)-3-Alkylideneoxindoles | acs.org |
| Pd(OAc)₂, PCy₃ or NHC ligand | α-Chloroacetanilides | Intramolecular α-arylation | Oxindoles | organic-chemistry.orgorganic-chemistry.org |
| Pd catalyst | Alkene-tethered carbamoyl chlorides | Domino C-H activation | Spirooxindoles and nih.govacs.org-fused oxindoles | rsc.org |
Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of oxindoles. A notable copper-catalyzed method involves the formal C-H, Ar-H coupling of anilides to prepare 3,3-disubstituted oxindoles. organic-chemistry.org This reaction utilizes catalytic Cu(OAc)₂·H₂O with atmospheric oxygen as the reoxidant, eliminating the need for an additional base. organic-chemistry.org The process is operationally simple and has been applied to the synthesis of a key intermediate for the alkaloid Horsfiline. organic-chemistry.org
Copper catalysts have also been employed in the dual cyclization for the synthesis of quinindoline derivatives, where a Lewis acid-accelerated addition of aniline (B41778) to a nitrile is followed by a Cu-catalyzed C-N coupling reaction. nih.gov Additionally, visible-light-induced and copper-catalyzed intramolecular oxidative cyclization of substituted aromatic enamines with alkynes or alkenes leads to multi-substituted quinolines and indoles, using dioxygen as a green oxidant. rsc.org These examples underscore the potential of copper-mediated strategies in the synthesis of indole-based heterocycles, which could be adapted for the construction of this compound.
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering atom- and step-economical routes to complex molecules. While specific examples of C-H activation directly on the this compound scaffold are not extensively documented, strategies developed for related oxindole systems can provide a framework for potential applications. The primary challenge in the C-H functionalization of this compound lies in the inherent reactivity of the molecule, particularly the acidic proton at the C2 position and the directing effects of the carbonyl and nitrile groups.
Transition metal catalysis, particularly with palladium, rhodium, and copper, has been widely employed for the C-H functionalization of indoles and oxindoles. For instance, palladium-catalyzed C-H arylation has been successfully applied to the α-position of amides, a reaction that could potentially be adapted for the C2-functionalization of N-protected this compound. organic-chemistry.org The choice of directing group on the indole nitrogen is crucial for controlling the regioselectivity of such transformations.
Copper-catalyzed methods also present a viable approach. A copper-catalyzed route for the synthesis of 3,3-disubstituted oxindoles through a formal C-H, Ar-H coupling of anilides has been reported, utilizing atmospheric oxygen as the reoxidant. organic-chemistry.orgbohrium.com This methodology could potentially be explored for the introduction of substituents at the C3 position of the this compound core, assuming a suitable precursor is used.
Rhodium catalysis has also been effective in the C-H activation of indole systems. For example, Rh(III)-catalyzed C-H activation at the C4-position of indoles has been achieved using a weakly coordinating directing group. rsc.org While this applies to the benzene (B151609) ring of the indole, it highlights the potential for regioselective functionalization of the oxindole core with appropriate catalyst and directing group design.
Challenges in the direct C-H functionalization of this compound include the potential for catalyst poisoning by the nitrile group and competing reactions at other sites. Future research in this area would likely focus on the development of catalyst systems that are tolerant of the nitrile functionality and the use of removable directing groups to control the site of C-H activation.
Stereoselective Synthetic Approaches to this compound Scaffolds
The construction of chiral 3-substituted-3-hydroxy-2-oxindoles, which are direct precursors to or analogues of this compound, has been a major focus of stereoselective synthesis. These approaches are critical as the biological activity of these compounds is often dependent on their absolute stereochemistry.
One prominent strategy involves the organocatalytic cyanoarylmethylation of isatins. An "on water" approach has been developed for the diastereoselective synthesis of 3-hydroxy-3-cyanomethyl oxindoles. nih.govfigshare.comresearchgate.nettudelft.nl This method utilizes an organocatalyst in water, which has been observed to enhance both the reaction rate and diastereoselectivity, providing an environmentally benign route to these scaffolds. nih.govfigshare.comresearchgate.nettudelft.nl
The following table summarizes the results of the organocatalytic cyanoarylmethylation of various isatins with phenylacetonitrile, highlighting the yields and diastereomeric ratios achieved.
| Entry | Isatin Derivative (N-substituent, Ring substituent) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | N-Methyl | 3a | 83 | 88:12 |
| 2 | N-Ethyl | 3b | 85 | 89:11 |
| 3 | N-Propyl | 3c | 82 | 90:10 |
| 4 | N-Butyl | 3d | 80 | 91:9 |
| 5 | N-Methyl, 5-Fluoro | 3e | 95 | 95:5 |
| 6 | N-Methyl, 5-Chloro | 3f | 92 | 94:6 |
| 7 | N-Methyl, 5-Bromo | 3g | 90 | 93:7 |
Data sourced from Zhang et al. tudelft.nl
Another powerful approach is the catalytic asymmetric cyanation of N-Boc ketoimines derived from isatins. nih.gov This method allows for the highly enantioselective synthesis of oxindole-based α-amino nitriles. Furthermore, an unprecedented tandem aza-Wittig/Strecker reaction has been developed, which provides a novel strategy for catalytic asymmetric cyanation. nih.gov
Metal-catalyzed enantioselective additions to isatins have also been extensively studied. Nickel-catalyzed asymmetric intramolecular addition of aryl halides to α-ketoamides has been shown to produce chiral 3-substituted-3-hydroxy-2-oxindoles in excellent yields and high enantioselectivities (up to 99% yield and 98% ee). nih.gov
The aldol reaction of isatins with ketones, catalyzed by BINAM-prolinamides, offers a solvent-free method for the synthesis of 3-alkyl-3-hydroxy-2-oxoindoles with good to excellent diastereo- and enantioselectivities. mdpi.comresearchgate.net The efficiency of these catalysts has been demonstrated to be highly dependent on the structure of both the isatin and the ketone.
The table below presents selected results from the BINAM-prolinamide catalyzed aldol reaction between isatins and various ketones.
| Entry | Isatin | Ketone | Catalyst | Yield (%) | de (%) | ee (%) |
| 1 | Isatin | Acetone | (Ra)-BINAM-L-(bis)prolinamide | 85 | - | 90 |
| 2 | Isatin | Cyclohexanone | (Ra)-BINAM-L-(bis)prolinamide | 92 | 95 | 90 |
| 3 | Isatin | α-Methoxyacetone | (Ra)-BINAM-L-(bis)prolinamide | 88 | 98 | 97 |
| 4 | N-Benzylisatin | Acetone | N-Tosyl BINAM-L-prolinamide | 90 | - | 90 |
Data sourced from Goti et al. mdpi.com
These stereoselective methods provide efficient access to enantioenriched 3-hydroxy-2-oxindole scaffolds bearing a nitrile or a group that can be converted to a nitrile. The resulting chiral 3-hydroxy-3-substituted-2-oxoindolines can then be further manipulated, for example, through dehydration, to yield the corresponding 3-substituted-3-oxoindoline-2-carbonitrile analogues.
Chemical Transformations and Reactivity of 3 Oxoindoline 2 Carbonitrile Derivatives
Reactions at the Exocyclic Double Bond (C2-C3)
The exocyclic double bond between the C2 and C3 positions of the indoline (B122111) ring is a hub of chemical reactivity. This bond is part of a conjugated system, activated by the electron-withdrawing effects of both the adjacent carbonyl group (C3=O) and the carbonitrile moiety. This electronic arrangement renders the double bond electrophilic and susceptible to a variety of chemical transformations.
Nucleophilic Addition Reactions
The polarized nature of the C2-C3 double bond makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. While direct additions to 3-oxoindoline-2-carbonitrile are a key synthetic pathway, the principle is well-demonstrated in related systems. For instance, the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles can be achieved via a cascade reaction initiated by the Michael addition of a cyanide anion to an ortho-nitrochalcone intermediate. nih.govresearchgate.net This highlights the susceptibility of the α,β-unsaturated system to attack by nucleophiles.
Similarly, the reaction of 3-acylindoles with potent nucleophiles like Grignard reagents demonstrates the reactivity of the carbonyl-conjugated system, leading to the formation of substituted indolines. nih.gov The addition of hetaryllithium compounds to 3-nitro-1-(phenylsulfonyl)indole further illustrates the propensity of the indole (B1671886) core to engage with nucleophiles, resulting in 2-substituted derivatives. researchgate.net These examples underscore the electrophilic character of the C2 position in the 3-oxoindoline framework, making it a prime target for the introduction of various substituents via nucleophilic attack.
Isomerization Studies (Z/E Configurational Interconversions)
Derivatives of this compound, particularly those with a substituent at the exocyclic carbon (such as 3-benzylidene-indolin-2-ones), can exist as geometric isomers (Z or E). The interconversion between these isomers is a significant aspect of their chemistry, as the biological activity of such compounds can be highly dependent on their stereochemistry. nih.govnih.gov
Isomerization can be influenced by various factors, including the solvent, temperature, and exposure to light. nih.govresearchgate.net Studies have shown that 3-benzylidene oxindoles can undergo isomerization in polar solvents or in the presence of light. nih.gov The process can be controlled and studied quantitatively; for example, time-dependent kinetic studies of the E/Z inversion of some 3-(benzylidene)-2-oxo-indoline derivatives in DMSO-d6 at room temperature showed that the reactions obey first-order kinetics. nih.gov However, the relative stability of the isomers and the rate of interconversion are highly dependent on the specific substitution pattern of the molecule. nih.gov For instance, some derivatives show no significant isomerization, while for others, one isomer is clearly more stable. nih.gov
The use of microfluidic photo-reactors has enabled controlled E-Z isomerization under various conditions, allowing for the establishment of a photostationary state that can favor the desired isomer. researchgate.net This is particularly valuable as classical synthesis methods like the Knoevenagel condensation often produce a mixture of isomers. nih.govmdpi.com
| Compound | Isomerization Direction | Solvent | Half-life (t1/2) | Observation |
|---|---|---|---|---|
| 5c | E → Z | DMSO-d6 | 8.3 hours | Revealed more stability for the Z isomer. nih.gov |
| 7b | Z → E | DMSO-d6 | 12.53 hours | Revealed that the E diastereomer is more stable. nih.gov |
| 5b | Z/E | DMSO-d6 | Not significant | Showed no significant Z/E isomerization. nih.gov |
Reactivity of the Carbonitrile Functional Group
The carbonitrile (cyano) group is a versatile functional handle that imparts unique reactivity to the this compound core. It can be transformed into a wide array of other functional groups or participate directly in reactions to build more complex molecular architectures. researchgate.netlibretexts.orgwikipedia.org
Participation in Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The nitrile group is a valuable precursor for 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. uchicago.edu Although the nitrile itself can sometimes act as a dipolarophile, it is more commonly converted into a 1,3-dipole, such as a nitrile oxide. These nitrile oxides can then react with various dipolarophiles (e.g., alkenes or alkynes) in a [3+2] cycloaddition fashion. researchgate.netmdpi.com This strategy allows for the fusion of an isoxazole or isoxazoline ring to another molecule. In the context of this compound, this would enable the synthesis of novel spirocyclic or fused-ring systems, significantly increasing the structural diversity of the scaffold. The reaction is known to be highly regio- and stereoselective. researchgate.net
Modifications and Derivatives via the Nitrile Moiety
The carbonitrile group can be chemically modified through several fundamental organic reactions. libretexts.orgresearchgate.net Two of the most important transformations are hydrolysis and reduction.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). wikipedia.org This conversion is useful for introducing hydrogen bond donor/acceptor capabilities or a negative charge to the molecule.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgwikipedia.org This transformation is particularly valuable in medicinal chemistry for introducing a basic center and for further derivatization. For example, the nitrile group in (2-oxoindolin-3-yl)acetonitrile derivatives has been reduced to the corresponding amine and subsequently acetylated to produce novel melatonin derivatives. mdpi.com
The reaction of related 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines to form quinoxalines demonstrates a more complex transformation, involving the cleavage of the nitrile-bearing group as part of a cyclization cascade. mdpi.com
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference Example |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxamide, Carboxylic Acid | General transformation of nitriles. wikipedia.org |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine | General transformation of nitriles. libretexts.orgwikipedia.org |
| Reduction | NaBH₄ / I₂, THF | Primary Amine | Reduction of (2-oxoindolin-3-yl)acetonitriles. mdpi.com |
| Cyclization | Benzene-1,2-diamine, MW | Quinoxaline (via group extrusion) | Reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles. mdpi.com |
Derivatization and Functionalization of the Indoline Ring
Further diversification of the this compound scaffold can be achieved by modifying the indoline ring itself. The primary sites for functionalization are the nitrogen atom at position 1 and the carbocyclic aromatic ring (positions 4, 5, 6, and 7).
The nitrogen atom of the indoline ring bears a hydrogen atom that can be substituted through various reactions. N-alkylation is a common modification, typically achieved by treating the N-H indole with a base such as sodium hydride followed by an alkyl halide. mdpi.com This allows for the introduction of a wide range of alkyl or substituted alkyl groups. Similarly, N-acylation and N-sulfonylation can be performed to attach acyl or sulfonyl groups, respectively, which can alter the electronic properties and steric profile of the molecule. researchgate.net
Functionalization of the benzene (B151609) portion of the indoline ring is also a key strategy for creating analogues. Substituents are often incorporated into the aniline (B41778) precursor before the construction of the indoline ring. organic-chemistry.org However, direct functionalization of the pre-formed ring via electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions is also possible, with the directing effects of the existing ring substituents governing the position of the new group. The development of novel synthetic methods continues to provide new ways to create substituted indole and indoline derivatives. mdpi.comresearchgate.netdoi.org For instance, an unprecedented N-alkylation of 3-nitroindoles with para-quinone methides has been developed, showcasing innovative approaches to indole functionalization. mdpi.com
Substitution Reactions on the Benzene Moiety
The benzene ring of the 3-oxoindoline core is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the heterocyclic portion of the molecule. The indoline ring contains both an amide group and a carbonyl group, which are generally considered electron-withdrawing and deactivating towards electrophilic attack. However, the nitrogen atom's lone pair can participate in resonance, donating electron density to the ring and acting as an activating, ortho-, para-directing group. The interplay of these competing effects dictates the outcome of substitution reactions.
Detailed studies on the direct electrophilic aromatic substitution of this compound itself are not extensively documented. However, research on closely related indole derivatives provides significant insight. For instance, the nitration of indole-3-carbonitrile using concentrated nitric acid has been shown to yield a mixture of substituted products. umn.edu The major product is the 6-nitro derivative, with the 4-nitro derivative formed in smaller quantities. umn.edu This suggests a preference for substitution at positions para and ortho to the ring-junction nitrogen, respectively.
Table 1: Regioselectivity in the Nitration of Indole-3-carbonitrile umn.edu
| Position of Nitration | Product Name | Yield |
|---|---|---|
| 6-position | 6-Nitroindole-3-carbonitrile | Predominant |
This table illustrates the preferred positions for electrophilic nitration on a closely related indole scaffold.
Other common electrophilic aromatic substitution reactions include halogenation and Friedel-Crafts reactions. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comlibretexts.org While specific examples on the this compound scaffold are scarce in the literature, the synthesis of compounds like 2,2-dichloro-3-oxoindoline-5-carbonitrile demonstrates that functionalization at the 5-position (para to the nitrogen) is synthetically accessible, though this may be achieved through the cyclization of an already substituted precursor rather than direct substitution. nih.gov
N-Functionalization of the Indoline Nitrogen Atom
The nitrogen atom of the indoline ring possesses a lone pair of electrons and an acidic proton, making it a prime site for functionalization, most commonly through alkylation and arylation reactions. These modifications are crucial for altering the molecule's steric and electronic properties, as well as its solubility and biological activity.
N-alkylation is typically achieved by treating the this compound derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. mdpi.com The base, commonly sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the indoline nitrogen, generating a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. This method allows for the introduction of a wide array of alkyl and benzyl groups onto the nitrogen atom.
Table 2: Representative N-Alkylation Reactions of Indole Derivatives mdpi.com
| Starting Material | Alkylating Agent | Base | Product |
|---|---|---|---|
| 3-Halo-2-CF₃-indole | Methyl Iodide (MeI) | NaH | N-Methyl-3-halo-2-CF₃-indole |
| 3-Halo-2-CF₃-indole | Benzyl Bromide (BnBr) | NaH | N-Benzyl-3-halo-2-CF₃-indole |
This table provides examples of N-functionalization on a substituted indole core, illustrating common reagents and conditions.
N-arylation, the attachment of an aryl group to the indoline nitrogen, can also be accomplished through various cross-coupling methodologies. These reactions typically involve a transition metal catalyst, such as copper or palladium, to facilitate the formation of the N-aryl bond.
Dimerization and Oligomerization Pathways
Derivatives of this compound can undergo dimerization, forming larger molecules with novel structures and properties. These reactions can proceed through different pathways, leading to dimers linked at various positions.
One significant pathway involves the oxidative dimerization of indoles to form complex structures incorporating the this compound moiety. A notable example is the TEMPO-catalyzed oxidative dimerization and cyanation of indoles. researcher.life This reaction leads to the formation of 2-(1H-indol-3-yl)-3-oxoindoline-2-carbonitriles, effectively linking an indole unit to a this compound unit at the C2 position. researcher.liferesearchgate.net
Another common dimerization pathway for oxindole (B195798) derivatives is the formation of a C(3)-C(3') bond, leading to 3,3'-bioxindoles. These reactions often proceed through a radical-mediated oxidative coupling mechanism. rsc.org Various catalytic systems, including those based on manganese(III) acetate or copper, can initiate this process. rsc.org The reaction typically involves the formation of a C3-centered radical on the oxindole ring, which then couples with another radical to form the dimer. This pathway allows for the construction of molecules with two adjacent all-carbon quaternary centers. rsc.org
Furthermore, the reaction of isatins (indole-2,3-diones) with two equivalents of an indole derivative under acidic catalysis is a well-established method for synthesizing 3,3-bis(indolyl)oxindoles. researchgate.netnih.gov This reaction proceeds via the initial formation of a 3-hydroxy-3-indolyl-oxindole intermediate, which then dehydrates to form a reactive electrophile that is subsequently attacked by a second indole molecule.
Computational Chemistry in the Investigation of 3 Oxoindoline 2 Carbonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 3-Oxoindoline-2-carbonitrile molecule. These calculations provide a detailed picture of its structural and electronic properties, which are the primary determinants of its chemical behavior.
Molecular Geometry: The first step in a computational investigation is typically geometry optimization. Using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), a theoretical model of the molecule is relaxed to its lowest energy state, yielding the most stable geometric configuration. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. While no specific computational studies on the parent this compound are publicly available, experimental data from X-ray crystallography of closely related derivatives, such as (E)-2-(5-fluoro-2-methylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile, provide a crucial benchmark for validating the accuracy of these computational models. mdpi.comresearchgate.net
Illustrative Optimized Geometry Parameters: Below is a table of hypothetical, yet representative, geometric parameters for the core 3-oxoindoline scaffold that would be obtained from a typical DFT geometry optimization.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length | C2 | C3 | - | 1.48 Å |
| Bond Length | C3 | O | - | 1.22 Å |
| Bond Length | C2 | N1 | - | 1.38 Å |
| Bond Angle | C3 | C2 | N1 | 109.5° |
| Bond Angle | C2 | C3 | O | 126.0° |
| Dihedral Angle | O | C3 | C2 | N1 |
Electronic Structure: Once the geometry is optimized, quantum chemical methods are used to analyze the molecule's electronic structure. This includes mapping the electron density, calculating molecular orbitals, and determining electrostatic potential surfaces. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. acs.org For related compounds like 2-(1-Methyl-2-Oxoindolin-3-Ylidene) Malononitrile (B47326), DFT calculations have been employed to determine this energy gap, providing insights into its reactivity. researchgate.net
Analyses such as Electron Localization Function (ELF), Localization-of-Function (LOL), and Reduced Density Gradient (RDG) can further detail the nature of chemical bonds and identify non-covalent interactions within the molecule. researchgate.net
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving the 3-oxoindoline scaffold. mdpi.com It allows researchers to map out the entire energy profile of a reaction, from reactants to products, providing a detailed understanding of how the transformation occurs.
A typical DFT study of a reaction mechanism involves:
Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.
Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure represents the energetic barrier that must be overcome for the reaction to proceed.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (ΔE‡), a key factor controlling the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products.
For the this compound system, DFT could be used to explore various potential reactions, such as its synthesis via cyanide-mediated cascade cyclization, tautomerization between the oxoindoline and hydroxyindole forms, or its participation in cycloaddition reactions. mdpi.commdpi.com By calculating the energies of all potential pathways, DFT can predict which mechanism is most favorable kinetically and thermodynamically.
Hypothetical Reaction Energy Profile Data: The following table illustrates the kind of data generated from a DFT study of a hypothetical reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | Transition State 1 | +25.4 |
| I1 | Intermediate 1 | -5.2 |
| TS2 | Transition State 2 | +18.9 |
| P | Products | -15.7 |
Advanced Computational Methodologies for Reactivity and Selectivity Predictions
Predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of a molecule is a primary goal of computational chemistry. For this compound and its derivatives, understanding where and how it will react is crucial for its application in synthesis.
Local reactivity descriptors, such as Fukui functions or Parr functions , are used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov These functions analyze how the electron density changes upon the addition or removal of an electron, highlighting specific atoms that are most susceptible to reaction.
These predictive tools are invaluable for understanding the outcomes of reactions. For example, in cycloaddition reactions involving related 2-(2-oxoindoline-3-ylidene)acetates, computational models can help explain why a particular regioisomer or diastereomer is formed preferentially, a phenomenon that is often controlled by subtle electronic and steric effects. researchgate.net
Conformational Analysis and Stereochemical Insights from Computational Models
The biological activity and chemical reactivity of molecules are often highly dependent on their three-dimensional shape and stereochemistry. Computational models provide essential insights into the conformational landscape of this compound.
Conformational Analysis: This process involves systematically exploring the possible spatial arrangements of the molecule that arise from rotation around single bonds. A potential energy surface (PES) scan can be performed by rotating specific dihedral angles and calculating the energy at each step. This identifies all low-energy conformers (local minima) and the energy barriers (rotational barriers) between them. This information is critical for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. While specific studies on the target molecule are lacking, the general methodology is well-established for analyzing flexible molecules.
Stereochemical Insights: The this compound scaffold can be a precursor to more complex molecules with multiple stereocenters, such as spiro-derivatives. mdpi.comnih.gov Computational chemistry is instrumental in predicting the stereochemical outcome of reactions that form these centers. By modeling the transition states leading to different stereoisomers, chemists can calculate their relative energies. According to the Curtin-Hammett principle, the lowest-energy transition state will correspond to the major product formed. This predictive capability allows for the rational design of stereoselective syntheses, guiding the choice of reagents and reaction conditions to achieve the desired stereochemical outcome.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Oxoindoline 2 Carbonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map out the carbon skeleton and the relative orientation of substituent groups.
For 3-oxoindoline-2-carbonitrile derivatives, such as (E)-2-(3-oxoindolin-2-ylidene)acetonitriles, ¹H NMR spectra provide key diagnostic signals. mdpi.com The proton on the indoline (B122111) nitrogen (N-H) typically appears as a singlet at a downfield chemical shift, often above δ 10.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the aromatic ring. mdpi.com Protons on the aromatic ring of the indoline core typically resonate in the range of δ 7.0–7.7 ppm, with their multiplicity and coupling constants revealing the substitution pattern. mdpi.com
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the oxoindoline ring is highly deshielded and characteristically appears at approximately δ 182 ppm. mdpi.com The carbon of the nitrile group (C≡N) is also readily identified, though it resonates further upfield. The various sp²-hybridized carbons of the aromatic rings can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate proton and carbon signals.
Stereochemical assignments, particularly for derivatives with substituents on the exocyclic double bond, are determined by analyzing vicinal coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations.
Table 1: Representative ¹H and ¹³C NMR Data for (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile mdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | 10.52 (s, 1H) | - |
| Aromatic-H | 7.72–7.52 (m, 6H) | 181.9 (C=O), 150.2, 144.8, 143.5, 138.8, 129.9 (2C), 129.3, 128.7 (2C) |
| Aromatic-H | 7.48 (t, 1H) | - |
| Aromatic-H | 7.09 (d, 1H) | - |
| Aromatic-H | 7.03 (t, 1H) | - |
| Nitrile-C | - | 118.1 (CN) |
Data recorded in DMSO-d₆. s = singlet, t = triplet, d = doublet, m = multiplet.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound with high accuracy. researchgate.net Unlike unit-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places. researchgate.net This precision allows for the calculation of a unique molecular formula.
For derivatives of this compound, HRMS is used to confirm the successful synthesis of the target molecule by comparing the experimentally measured mass with the theoretically calculated mass for the expected formula. The difference, measured in parts per million (ppm), is typically less than 5 ppm for an accurate assignment. This technique is crucial for distinguishing between isomers and confirming the presence of all expected atoms.
Table 2: HRMS Data for Selected this compound Derivatives mdpi.com
| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) | Error (ppm) |
| (E)-2-(5,6-dimethoxy-3-oxoindolin-2-ylidene)-2-phenylacetonitrile | C₁₉H₁₆N₂O₃ | 343.1053 | 343.1046 | 2.2 |
| (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | C₁₇H₁₂N₂O₂ | 303.0791 | 303.0788 | 1.1 |
| (E)-2-(3-oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | C₁₇H₁₂N₂O | 283.0842 | 283.0837 | 1.8 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR spectrum.
In the analysis of this compound derivatives, the IR spectrum provides clear evidence for the key structural motifs. mdpi.com
C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2200–2230 cm⁻¹ is a definitive indicator of the nitrile functional group. mdpi.compressbooks.pub
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the indolinone ring is typically observed between 1680 and 1700 cm⁻¹. mdpi.compressbooks.pub Conjugation with the aromatic system can influence the exact position of this band.
N-H Stretch: A moderate absorption band in the 3150-3300 cm⁻¹ region often indicates the N-H stretch of the indoline ring. mdpi.com
C=C Stretch: Absorptions in the 1600–1475 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. uc.edulumenlearning.com
Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative mdpi.com
| Functional Group | Vibration Mode | Absorption Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 | Medium |
| C-H (aromatic) | Stretch | ~3100 | Medium-Weak |
| C≡N (Nitrile) | Stretch | 2218 | Medium-Sharp |
| C=O (Ketone/Amide) | Stretch | 1699 | Strong |
| C=C (Aromatic) | Stretch | 1608 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Analysis
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise positions of atoms in the crystal lattice. mdpi.com
For complex derivatives of this compound, such as spirocyclic systems, X-ray analysis provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov For example, in the structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, crystallography revealed the twist conformation of the pyrrolidine ring and the relative orientations of the various planar ring systems. nih.gov The data generated, including unit cell parameters and space group, serve as an absolute structural proof.
Table 4: Representative Crystal Data for a this compound Spiro-Derivative nih.gov
| Parameter | Value |
| Molecular Formula | C₃₁H₂₂N₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.0401 (5) |
| b (Å) | 14.9139 (6) |
| c (Å) | 13.7161 (5) |
| β (°) | 112.603 (2) |
| Volume (ų) | 2462.60 (16) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Oxoindoline-2-carbonitrile, and how are reaction conditions optimized for yield and purity?
- Answer: The compound is often synthesized via oxidative homo-dimerization of indole derivatives catalyzed by transition metals (e.g., Fe or Cu) under mild acidic conditions. For example, derivatives have been prepared using Isatisin A as a precursor, with optimization focusing on solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and catalytic systems (e.g., iodine or TEMPO) to enhance regioselectivity . Recent methodologies also employ visible-light catalysis or difluorocarbene insertion for functionalization, requiring precise control of light intensity and carbene precursors . Purity is typically verified via HPLC or LC-MS, with yields ranging from 45% to 85% depending on substituent effects.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?
- Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and carbonyl/carbonitrile groups.
- IR : Confirms C=O (1680–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₇N₂O: 199.0633).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths (e.g., C=O at 1.22 Å) and dihedral angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and bioactivity of this compound derivatives?
- Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., Schistosoma japonicum enzymes). For example, derivatives with electron-withdrawing substituents show stronger hydrogen bonding (ΔG ≈ −9.2 kcal/mol) correlating with antischistosomicidal activity .
Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?
- Answer: Variability often arises from:
- Structural Modifications : Substituents at the indole C5 position (e.g., halides vs. alkyl groups) alter steric and electronic profiles.
- Assay Conditions : Differences in parasite life stages (S. japonicum adult vs. cercariae) or incubation times (24h vs. 72h) impact IC₅₀ values.
- Data Normalization : Use internal controls (e.g., praziquantel) and standardized viability assays (MTT or resazurin) to minimize inter-lab discrepancies .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?
- Answer:
- Twinned Data : SHELXD detects pseudo-merohedral twinning and applies HKLF5 refinement to deconvolute overlapping reflections .
- Disorder : Partial occupancy modeling in SHELXL resolves solvent molecules or flexible substituents (e.g., thiophene rings).
- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution (<0.8 Å), enabling precise anisotropic displacement parameter (ADP) refinement .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
